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Compound of Interest

Compound Name:
(S)-2-Amino-2,3-dimethylbutanoic

acid

Cat. No.: B555741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of α-Methyl-L-valine (CAS 53940-83-

3), a non-proteinogenic α-amino acid. It is a derivative of the essential amino acid L-valine,

featuring a methyl group substitution at the α-carbon. This modification imparts unique

conformational constraints and increased resistance to enzymatic degradation, making it a

valuable building block in medicinal chemistry and drug design. This document details its

physicochemical properties, common applications in research and development, and a list of

commercial suppliers. Furthermore, it provides a detailed experimental protocol for its

incorporation into peptide chains using solid-phase peptide synthesis and visualizes a key

signaling pathway potentially modulated by this class of amino acids.

Chemical and Physical Properties
α-Methyl-L-valine, also known as (S)-2-Amino-2,3-dimethylbutanoic acid, is a white

crystalline powder.[1] Its fundamental properties are summarized in the table below. The

presence of the α-methyl group introduces a chiral center, and the L-configuration denotes the

specific stereoisomer.
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Property Value Reference

CAS Number 53940-83-3 [2]

Molecular Formula C₆H₁₃NO₂ [2]

Molecular Weight 131.17 g/mol [2]

Appearance White to off-white solid/powder [1]

Melting Point >225 °C (decomposes)

Solubility Sparingly soluble in water [1]

Storage Temperature 2-8°C

Optical Rotation [α]/D -3.5±0.5°, c = 1% in H₂O

Applications in Research and Drug Development
The unique structural features of α-Methyl-L-valine make it a valuable tool in various research

and development applications:

Peptide and Peptidomimetic Synthesis: The α-methyl group restricts the conformational

flexibility of the peptide backbone, which can lead to the stabilization of specific secondary

structures such as helices and turns. This is crucial for designing peptides with enhanced

biological activity and receptor selectivity. Its incorporation can also increase resistance to

proteolysis, thereby improving the pharmacokinetic profile of peptide-based drugs.[3]

Asymmetric Synthesis: As a chiral building block, α-Methyl-L-valine is employed in the

synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) where

stereochemistry is critical for therapeutic efficacy.

Metabolic Studies: Researchers utilize α-Methyl-L-valine to investigate amino acid

metabolism and transport.[3] The modified structure can help in probing the specificity of

enzymes and transporters involved in these pathways.

Therapeutic Potential: As a derivative of L-valine, a branched-chain amino acid (BCAA), α-

Methyl-L-valine is explored for its potential roles in modulating signaling pathways, such as

the mTOR pathway, which is central to cell growth, proliferation, and metabolism.[2][4]
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Experimental Protocols
Incorporation of α-Methyl-L-valine into a Peptide
Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide

containing α-Methyl-L-valine using Fmoc/tBu chemistry.

Materials:

Fmoc-protected α-Methyl-L-valine

Fmoc-protected standard amino acids

Rink Amide resin (or other suitable solid support)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Piperidine, 20% in DMF (v/v)

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

Dichloromethane (DCM)

Methanol

Diethyl ether, cold

Peptide synthesis vessel

Shaker

Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for at least 1-2 hours in the peptide

synthesis vessel.

Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine in DMF solution to the resin.

Shake for 5 minutes.

Drain the solution.

Add fresh 20% piperidine in DMF solution and shake for an additional 15-20 minutes.

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of

piperidine.

Amino Acid Coupling (for standard amino acids):

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to

resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.

Shake for 1-2 hours.

Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free

amines), repeat the coupling step.

Wash the resin with DMF (3-5 times).

Coupling of α-Methyl-L-valine:

Due to the steric hindrance of the α-methyl group, the coupling of α-Methyl-L-valine

requires longer reaction times and may benefit from a double coupling.
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Follow the same activation procedure as in step 3, using Fmoc-α-Methyl-L-valine.

Add the activated α-Methyl-L-valine solution to the resin and shake for 4-6 hours.

After the first coupling, drain the solution, wash with DMF, and then repeat the coupling

step with a fresh solution of activated Fmoc-α-Methyl-L-valine for another 4-6 hours.

Wash the resin thoroughly with DMF (5-7 times).

Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent α-methylated residues) for

each amino acid in the desired peptide sequence.

Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection

as described in step 2.

Cleavage and Deprotection:

Wash the resin with DCM and then methanol, and dry the resin under vacuum.

Add the cleavage cocktail to the resin.

Shake at room temperature for 2-3 hours.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

Dry the peptide pellet under vacuum.

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance

liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Visualization of a Relevant Signaling Pathway
α-Methyl-L-valine, as a derivative of a branched-chain amino acid, may influence the mTOR

(mechanistic Target of Rapamycin) signaling pathway, a crucial regulator of cell metabolism,
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growth, and proliferation. The diagram below illustrates a simplified model of mTORC1

activation by amino acids.
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Click to download full resolution via product page

Caption: mTORC1 activation by amino acids.

Suppliers
α-Methyl-L-valine (CAS 53940-83-3) is available from various chemical suppliers that

specialize in amino acids, peptide synthesis reagents, and building blocks for pharmaceutical

research. It is important to verify the purity and stereochemical integrity of the compound from

the chosen supplier. For a current list of suppliers, it is recommended to consult online

chemical directories.

Disclaimer: This document is intended for informational purposes for a technical audience and

does not constitute medical or professional advice. All laboratory work should be conducted in

accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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